

# Technical Monograph: Spectroscopic Characterization of 2,3-Dichloropropionamide

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## Compound of Interest

Compound Name:	2,3-Dichloropropionamide
CAS No.:	19433-84-2
Cat. No.:	B092940

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## Executive Summary & Structural Logic

**2,3-Dichloropropionamide** (CAS: 19433-84-2) is a critical halogenated amide intermediate used in the synthesis of agrochemicals and pharmaceutical precursors.<sup>[1]</sup> Its structure (

) presents unique spectroscopic challenges due to the presence of a chiral center at C2 and two chlorine atoms, which induce significant inductive effects and isotopic signatures.

This guide provides a rigorous analysis of the spectroscopic data required for the identification and purity assessment of this compound. The narrative focuses on the causality behind the signals—why the protons split as they do and how the chlorine isotopes dictate the mass spectrum.

## Structural Features<sup>[1][2][3][4][5][6]</sup>

- **Chirality:** The C2 carbon is chiral. Consequently, the two protons on C3 are diastereotopic, not equivalent. This transforms the aliphatic proton system into an ABX spin system (or in low-resolution fields), a detail often overlooked in routine analysis.

- Inductive Effect: The electron-withdrawing nature of the two chlorine atoms and the carbonyl group significantly deshields the aliphatic protons, shifting them downfield compared to non-halogenated propionamides.

## Synthesis & Sample Preparation Context

To understand the impurities likely present in a sample, one must understand its origin. The most common synthesis route involves the chlorination of acrylamide or the amidation of 2,3-dichloropropionyl chloride.

Primary Synthesis Route:

Sample Preparation for Spectroscopy:

- NMR: Dissolve ~10 mg in DMSO-d<sub>6</sub>. Chloroform-d ( ) may cause signal overlap of the amide protons with the solvent peak or lead to broadening due to quadrupole relaxation; DMSO-d<sub>6</sub> ensures distinct separation of the protons due to hydrogen bonding.
- IR: KBr pellet or Diamond ATR.
- Melting Point: 106°C (Pure standard).[2]

## Nuclear Magnetic Resonance (NMR) Analysis[3][8][9][10]

### NMR: The ABX System

The proton NMR spectrum is defined by the chiral center at C2. The two protons on C3 (

and

) are chemically non-equivalent. They couple to each other (geminal coupling,

) and to the single proton on C2 (

, vicinal coupling,

).

Predicted Chemical Shifts (DMSO-d6):

Position	Proton Type	Chemical Shift ( , ppm)	Multiplicity	Integration
Amide		7.20 – 7.80	Broad Singlet (x2)	2H
C2		4.60 – 4.90	Doublet of Doublets (dd)	1H
C3		3.80 – 4.20	Multiplet (AB of ABX)	2H

Note: The Amide protons often appear as two distinct broad humps in DMSO due to restricted rotation around the C-N bond and hydrogen bonding.

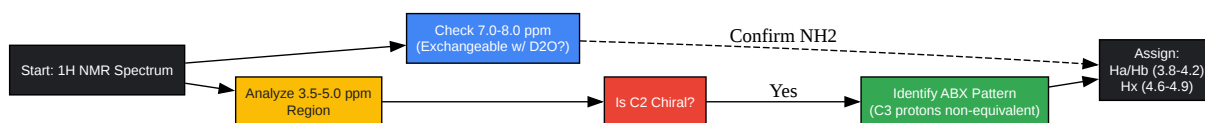
## NMR Shifts

The carbon spectrum is simpler, showing three distinct signals.

Carbon	Environment	Shift ( , ppm)
C1	Carbonyl ( )	168.0 – 170.0
C2	Methine ( )	53.0 – 56.0
C3	Methylene ( )	44.0 – 47.0

## NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the ABX system in this molecule.



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Figure 1: Logic flow for assigning the diastereotopic protons in **2,3-dichloropropionamide**.

## Mass Spectrometry (MS)

### The Chlorine Isotope Signature

The most definitive feature of **2,3-dichloropropionamide** in Mass Spectrometry is the molecular ion cluster. Chlorine exists as

(75.8%) and

(24.2%). With two chlorine atoms, the molecular ion (

) splits into a triad with relative intensities of approximately 9:6:1.

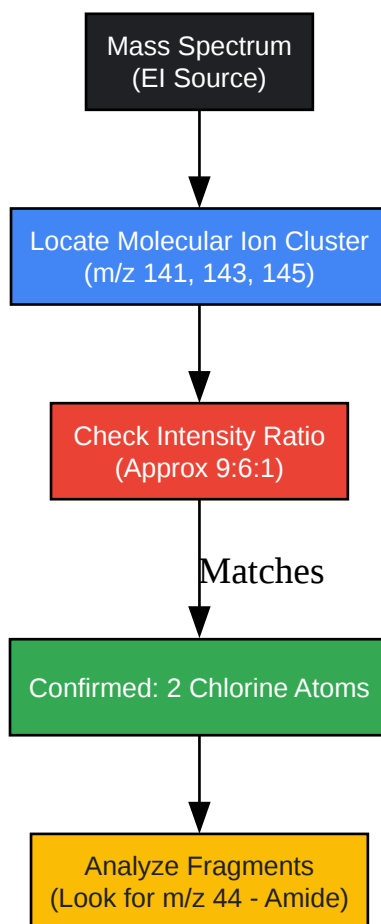
- M+ (m/z 141): Contains
- M+2 (m/z 143): Contains
- M+4 (m/z 145): Contains

### Fragmentation Pathway (EI - Electron Impact)

Upon ionization, the molecule undergoes characteristic cleavages.

Fragment (m/z)	Composition	Loss/Mechanism
141/143/145		Molecular Ion ( )
125/127/129		Loss of (16)
106/108		Loss of Cl (35)
44		Alpha-cleavage (Amide base peak)

## MS Interpretation Logic



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Figure 2: Decision tree for confirming dichloro-substitution via Mass Spectrometry.

## Infrared Spectroscopy (IR)[1][4][5][11]

The IR spectrum confirms the functional groups.[3] The amide signals are strong and distinct, while the C-Cl stretches appear in the fingerprint region.

Key Absorption Bands:

Wavenumber ( )	Assignment	Description
3350 – 3180	Stretch	Doublet (Asym/Sym) typical of primary amides.
1660 – 1690	Stretch	Amide I band.[4] Strong intensity.
1600 – 1640	Bend	Amide II band. Medium/Strong.
2950 – 3000	Stretch	Aliphatic C-H (weak compared to amide).
600 – 800	Stretch	Strong bands in the fingerprint region.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87693, **2,3-Dichloropropionamide**. Retrieved from [\[Link\]](#)
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